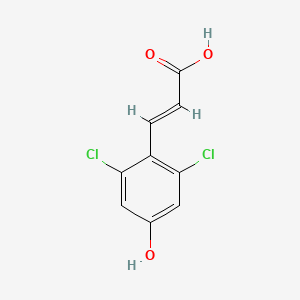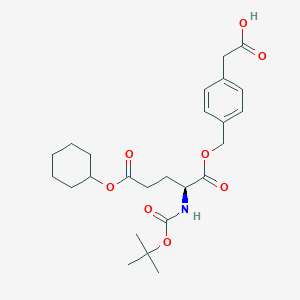
Boc-l-glu(ochex)-o-ch2-f-ch2-cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-l-glu(ochex)-o-ch2-f-ch2-cooh, also known as Boc-L-glutamic acid 5-cyclohexyl ester, is a derivative of L-glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl ester, and a fluoromethyl group. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-glu(ochex)-o-ch2-f-ch2-cooh typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification with cyclohexanol. The fluoromethyl group is introduced through a subsequent reaction. The general steps are as follows:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with cyclohexanol using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of Fluoromethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Boc-l-glu(ochex)-o-ch2-f-ch2-cooh undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while sodium hydroxide (NaOH) can be used for ester hydrolysis.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under mild conditions.
Major Products Formed
Hydrolysis: The major products are L-glutamic acid and cyclohexanol.
Substitution: The products depend on the nucleophile used; for example, reaction with an amine yields an amide.
科学的研究の応用
Boc-l-glu(ochex)-o-ch2-f-ch2-cooh has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for the amino group.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-l-glu(ochex)-o-ch2-f-ch2-cooh involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The cyclohexyl ester provides steric hindrance, enhancing the compound’s stability .
類似化合物との比較
Similar Compounds
Boc-L-glutamic acid: Similar structure but lacks the cyclohexyl ester and fluoromethyl group.
Boc-L-glutamic acid 5-methyl ester: Similar but with a methyl ester instead of a cyclohexyl ester.
Boc-L-glutamic acid 5-benzyl ester: Similar but with a benzyl ester instead of a cyclohexyl ester.
Uniqueness
Boc-l-glu(ochex)-o-ch2-f-ch2-cooh is unique due to the presence of the cyclohexyl ester and fluoromethyl group, which provide enhanced stability and reactivity compared to other Boc-protected glutamic acid derivatives .
特性
IUPAC Name |
2-[4-[[(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO8/c1-25(2,3)34-24(31)26-20(13-14-22(29)33-19-7-5-4-6-8-19)23(30)32-16-18-11-9-17(10-12-18)15-21(27)28/h9-12,19-20H,4-8,13-16H2,1-3H3,(H,26,31)(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFLGASUQRLGI-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
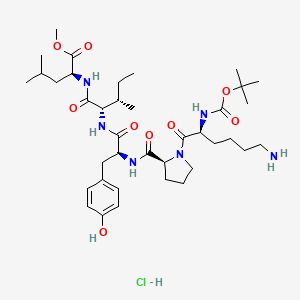
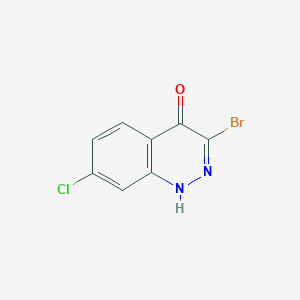
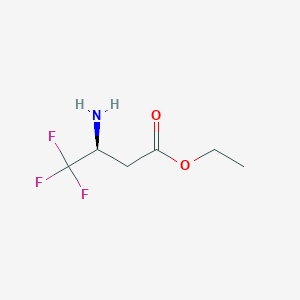
![sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B8119652.png)
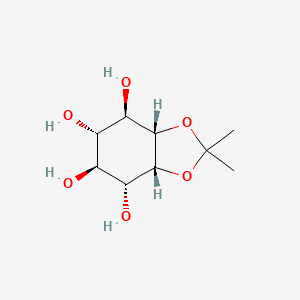
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexanal](/img/structure/B8119664.png)
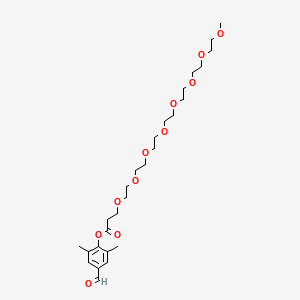
![(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate](/img/structure/B8119671.png)
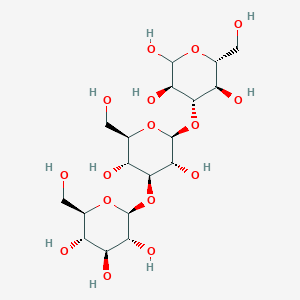
![N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8119689.png)
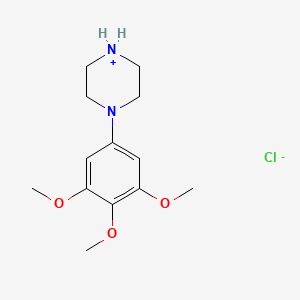
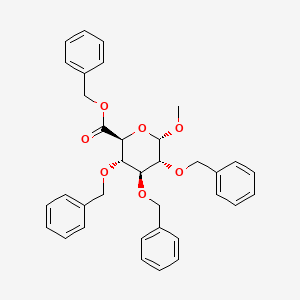
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)
